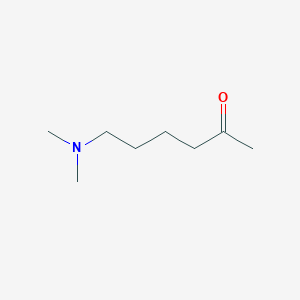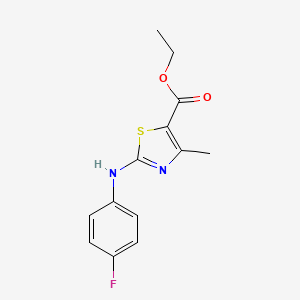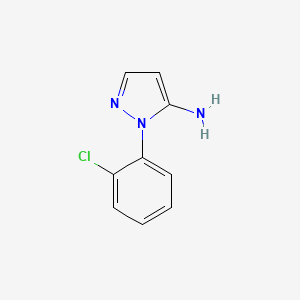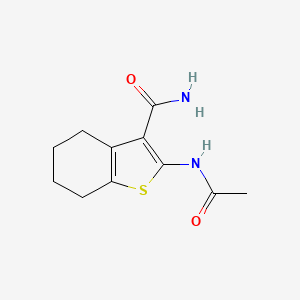![molecular formula C18H15ClN2OS B2828076 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one CAS No. 895104-93-5](/img/structure/B2828076.png)
1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one, also known as CP-544326, is a pyrazinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. For example, 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In addition, 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one is its potential therapeutic applications for various diseases. This compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders. Another advantage of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments.
One limitation of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one is its low solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective therapeutic applications. Another direction is to explore the potential use of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one in combination with other drugs for the treatment of various diseases. In addition, future studies could focus on improving the solubility of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one to expand its use in laboratory experiments.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one involves the reaction of 3-chlorophenylhydrazine with 2-methylbenzyl chloride in the presence of sodium hydride to form 3-(2-methylbenzyl)hydrazine. This intermediate is then reacted with 2-acetylthiophene in the presence of acetic anhydride to form 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. For example, 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-13-5-2-3-6-14(13)12-23-17-18(22)21(10-9-20-17)16-8-4-7-15(19)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAPXKFMPULUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827994.png)

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2827997.png)

![3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one](/img/structure/B2827999.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)
![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)
![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)

![2-[(4-Nitrophenoxy)methyl]furan](/img/structure/B2828016.png)